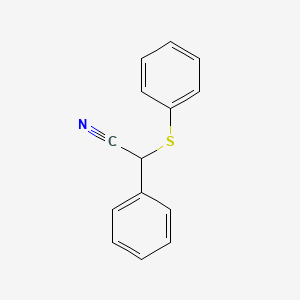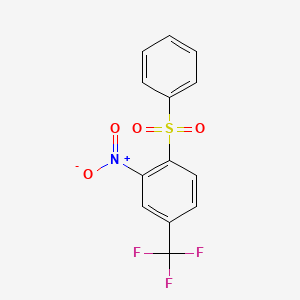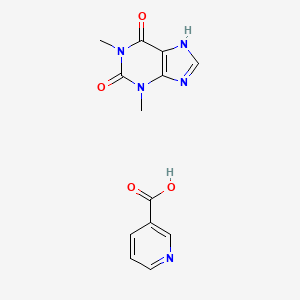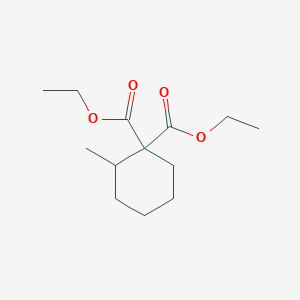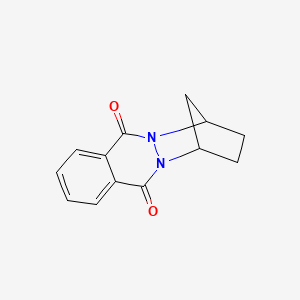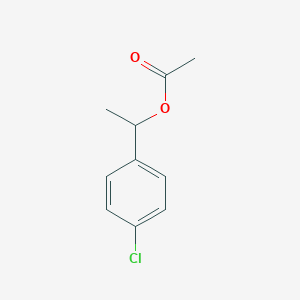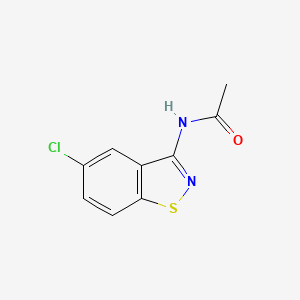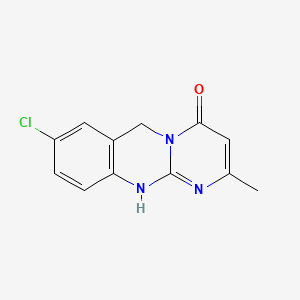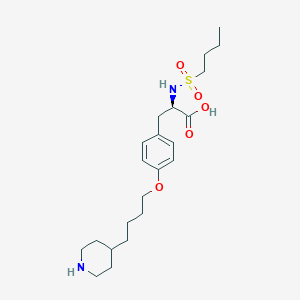
(R)-Tirofiban
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-Tirofiban is a synthetic, non-peptide antagonist of the glycoprotein IIb/IIIa receptor, which is found on the surface of platelets. This compound is used primarily as an antiplatelet agent to prevent thrombotic cardiovascular events, such as myocardial infarction and stroke, by inhibiting platelet aggregation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-Tirofiban typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of chemical reactions, such as alkylation, amidation, and cyclization. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of ®-Tirofiban is scaled up using batch or continuous flow processes. These methods ensure consistent quality and efficiency. The use of advanced techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the purity and identity of the compound throughout the production process.
Analyse Chemischer Reaktionen
Types of Reactions
®-Tirofiban undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of ®-Tirofiban include acids, bases, oxidizing agents, and reducing agents. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from the reactions of ®-Tirofiban depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
®-Tirofiban has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the structure-activity relationships of glycoprotein IIb/IIIa antagonists.
Biology: Researchers use ®-Tirofiban to investigate the mechanisms of platelet aggregation and thrombus formation.
Medicine: It is studied for its potential therapeutic effects in preventing and treating thrombotic cardiovascular events.
Industry: ®-Tirofiban is used in the development of new antiplatelet drugs and formulations.
Wirkmechanismus
®-Tirofiban exerts its effects by binding to the glycoprotein IIb/IIIa receptor on the surface of platelets, thereby inhibiting the binding of fibrinogen and other adhesive molecules. This prevents platelet aggregation and thrombus formation. The molecular targets and pathways involved include the inhibition of the integrin receptor signaling pathway, which is crucial for platelet adhesion and aggregation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Eptifibatide: Another glycoprotein IIb/IIIa antagonist with a similar mechanism of action.
Abciximab: A monoclonal antibody that targets the glycoprotein IIb/IIIa receptor.
Uniqueness
®-Tirofiban is unique in its non-peptide structure, which provides advantages in terms of stability and ease of synthesis compared to peptide-based antagonists like Eptifibatide and Abciximab. Additionally, its specific binding affinity and selectivity for the glycoprotein IIb/IIIa receptor make it a valuable tool in both research and clinical settings.
Eigenschaften
Molekularformel |
C22H36N2O5S |
|---|---|
Molekulargewicht |
440.6 g/mol |
IUPAC-Name |
(2R)-2-(butylsulfonylamino)-3-[4-(4-piperidin-4-ylbutoxy)phenyl]propanoic acid |
InChI |
InChI=1S/C22H36N2O5S/c1-2-3-16-30(27,28)24-21(22(25)26)17-19-7-9-20(10-8-19)29-15-5-4-6-18-11-13-23-14-12-18/h7-10,18,21,23-24H,2-6,11-17H2,1H3,(H,25,26)/t21-/m1/s1 |
InChI-Schlüssel |
COKMIXFXJJXBQG-OAQYLSRUSA-N |
Isomerische SMILES |
CCCCS(=O)(=O)N[C@H](CC1=CC=C(C=C1)OCCCCC2CCNCC2)C(=O)O |
Kanonische SMILES |
CCCCS(=O)(=O)NC(CC1=CC=C(C=C1)OCCCCC2CCNCC2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![9-[1,1'-Biphenyl]-3-yl-3-bromo-6-phenyl-9H-carbazole](/img/structure/B12812428.png)
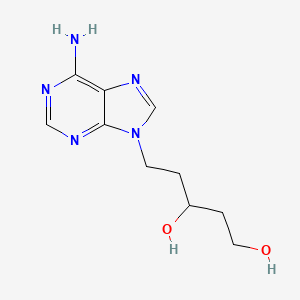
![(alphaS)-alpha-[[(1,1-Dimethylethoxy)carbonyl]amino]benzenebutanoyl-L-leucyl-L-phenylalanine phenylmethyl ester](/img/structure/B12812431.png)
